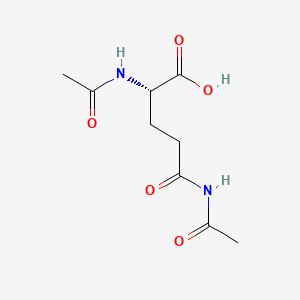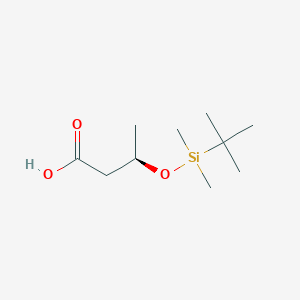
(R)-3-(tert-Butyldimethylsilyloxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOIC ACID is a chemical compound that features a tert-butyldimethylsilyl (TBS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The TBS group is particularly useful for protecting hydroxyl groups during chemical reactions, allowing for selective transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOIC ACID typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane. The general reaction scheme is as follows:
R-OH+TBSCl→R-OTBS+HCl
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as described above. Flow microreactor systems have also been developed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
®-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The TBS group is stable under mild oxidative conditions.
Reduction: The compound can be reduced under specific conditions without affecting the TBS group.
Substitution: The TBS group can be selectively removed using fluoride ions, such as tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Mild oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: TBAF in tetrahydrofuran (THF) is commonly used to remove the TBS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
®-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: Employed in the synthesis of biologically active molecules where selective protection of functional groups is required.
Medicine: Utilized in the development of pharmaceuticals where specific functional group protection is necessary during multi-step synthesis.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which ®-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOIC ACID exerts its effects is primarily through the protection of hydroxyl groups. The TBS group forms a stable silyl ether, which prevents the hydroxyl group from participating in unwanted reactions. This stability is due to the steric hindrance provided by the bulky tert-butyl and dimethylsilyl groups .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl (TMS) ethers: Less sterically hindered and less stable compared to TBS ethers.
Triisopropylsilyl (TIPS) ethers: More sterically hindered and more stable than TBS ethers.
Methoxymethyl (MOM) ethers: Provide different reactivity and stability profiles.
Uniqueness
®-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOIC ACID is unique due to its balance of stability and ease of removal. The TBS group offers sufficient steric protection while being removable under relatively mild conditions, making it highly versatile in synthetic applications .
Properties
Molecular Formula |
C10H22O3Si |
|---|---|
Molecular Weight |
218.36 g/mol |
IUPAC Name |
(3R)-3-[tert-butyl(dimethyl)silyl]oxybutanoic acid |
InChI |
InChI=1S/C10H22O3Si/c1-8(7-9(11)12)13-14(5,6)10(2,3)4/h8H,7H2,1-6H3,(H,11,12)/t8-/m1/s1 |
InChI Key |
SVHGAHUUGQJELP-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(CC(=O)O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



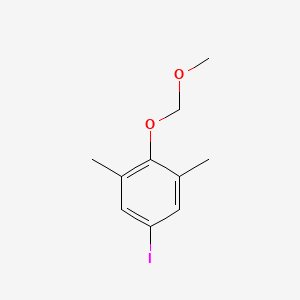
![4-[4-(Ethylamino)phenyl]sulfonylaniline](/img/structure/B14017021.png)


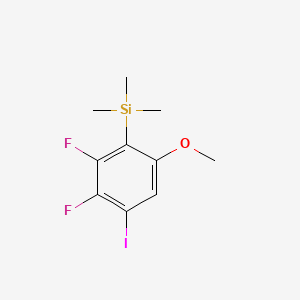

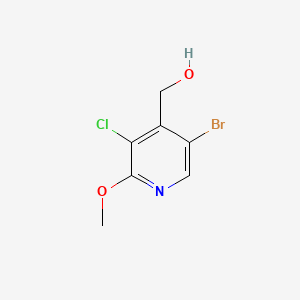
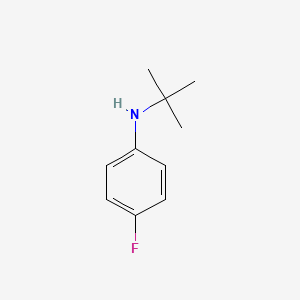
![(R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one](/img/structure/B14017054.png)
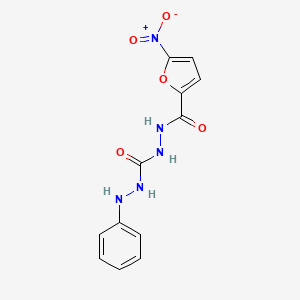
![4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate](/img/structure/B14017060.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14017067.png)
